Phylloseptin-6
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SLIPHAINAVSAIAKHF |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Similar AMPs
| Compound | Source | Sequence Length | Net Charge | Polarity Index | Reference |
|---|---|---|---|---|---|
| This compound | Frogs (Amphibians) | 17 | +9.65 | 0.47 | [29] |
| Cecropin B | Insects/Invertebrates | 35 | +11.40 | 0.42 | [55] |
| Hyphancin IIID | Insects/Invertebrates | 35 | +11.80 | 0.41 | [54] |
| Hyphancin IIIG | Insects/Invertebrates | 35 | +11.80 | 0.38 | [54] |
| Hyphancin IIIF | Insects/Invertebrates | 35 | +11.80 | 0.39 | [54] |
Key Observations :
Sequence Length : this compound is significantly shorter (17 residues) compared to Cecropin B and Hyphancin variants (35 residues). Shorter peptides may enhance tissue penetration and reduce metabolic instability.
Net Charge: this compound has a lower net charge (+9.65) than Cecropin B (+11.40) and Hyphancins (+11.80). Lower charge may reduce nonspecific binding to host cells, improving selectivity .
Polarity Index : this compound exhibits the highest polarity index (0.47), suggesting stronger amphipathicity, which correlates with membrane disruption efficiency and reduced hemolytic activity .
Functional Implications
- Selectivity: Higher polarity indices in AMPs are associated with enhanced discrimination between bacterial and eukaryotic membranes.
- Mechanism of Action : The shorter sequence of this compound may limit deep insertion into lipid bilayers compared to longer peptides like Cecropin B. However, its amphipathic structure allows efficient surface interaction, causing membrane depolarization.
- Species-Specific Adaptations : this compound’s origin in frogs contrasts with insect-derived Hyphancins, which may reflect evolutionary adaptations to distinct microbial threats.
Preparation Methods
Molecular Cloning of Phylloseptin-6 Precursors
Phylloseptin peptides, including this compound, are biosynthesized as precursors encoded by cDNA sequences obtained from frog skin secretions. The cloning process involves:
- cDNA Library Construction : Skin secretions are collected from Phyllomedusa species, and mRNA is extracted to create cDNA libraries.
- Shotgun Cloning Strategy : Random cloning of cDNA fragments is performed to isolate sequences encoding the prepropeptides of phylloseptins.
- Sequence Analysis : The cloned cDNAs typically encode a precursor peptide of about 66 amino acids, organized into five domains: signal peptide, acidic spacer, cleavage site (-Lys-Arg-), mature peptide region (19 amino acids), and a C-terminal glycine for amidation.
- Sequence Confirmation : BLASTp searches confirm high similarity with known phylloseptins, validating the identity of the cloned sequences.
Isolation and Structural Identification from Natural Sources
The native this compound peptide is isolated from frog skin secretions using chromatographic and mass spectrometry techniques:
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : Skin secretion extracts are fractionated, and fractions corresponding to the expected molecular mass of this compound are collected.
- Mass Spectrometry (MALDI-TOF MS and MS/MS) : The molecular mass is determined by MALDI-TOF MS, and tandem MS/MS fragmentation patterns confirm the primary sequence and post-translational modifications such as C-terminal amidation.
- Sequence Verification : Fragment ions (b and y ions) from MS/MS spectra provide detailed amino acid sequence confirmation (see Table 1 for example data on related phylloseptins).
| Ion Type | m/z (b ions) | m/z (y ions) | Amino Acid Sequence Position |
|---|---|---|---|
| b(1+) | 148.08 | F (Phenylalanine) | |
| b(2+) | 261.16 | 1785.15 | L (Leucine) |
| ... | ... | ... | ... |
| y(1+) | 131.12 | Amidated C-terminal |
Table 1: Representative MS/MS fragmentation data for phylloseptin peptides confirming sequence and amidation.
Chemical Synthesis of this compound
Due to the limited quantities available from natural sources, this compound is commonly prepared by chemical synthesis using solid-phase peptide synthesis (SPPS):
- Fmoc Solid-Phase Peptide Synthesis : The peptide is synthesized on a resin (e.g., Rink amide MBHA resin) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy.
- Deprotection and Coupling : Fmoc groups are removed with 20% piperidine in dimethylformamide (DMF), and amino acid coupling is facilitated by 11% N-methylmorpholine (NMM) in DMF.
- Cleavage and Side-Chain Deprotection : The completed peptide is cleaved from the resin using a cleavage cocktail (94% trifluoroacetic acid, 2% 1,2-ethanedithiol, 2% thioanisole, 2% water) at room temperature for 4 hours.
- Precipitation and Purification : The crude peptide is precipitated with ice-cold diethyl ether, washed, and then purified by RP-HPLC to achieve >95% purity.
- Verification : Purified synthetic peptides are verified by RP-HPLC and MALDI-TOF MS to confirm correct mass and purity.
Secondary Structure Characterization
- Circular Dichroism (CD) Spectroscopy : Synthetic this compound peptides are analyzed by CD to determine secondary structure.
- α-Helical Conformation : Spectra typically show characteristic double-negative bands at 208 nm and 222 nm, indicating α-helical structure in membrane-mimicking environments (e.g., 10 mM ammonium acetate with 50% trifluoroethanol).
- Helicity Quantification : The α-helicity is calculated using programs such as K2D on the DICHROWEB server, confirming the peptide’s structural propensity relevant to its biological activity.
Summary Table of Preparation Methods
Additional Notes on Preparation Context
- Phylloseptin peptides, including this compound, are part of a broader family of AMPs studied for their antimicrobial properties, often synthesized chemically for research and therapeutic evaluation due to limited natural availability.
- The described preparation methods ensure high purity and structural fidelity, essential for subsequent biological assays and potential pharmaceutical development.
- While the detailed preparation of this compound specifically is less frequently reported compared to closely related phylloseptins (e.g., Phylloseptin-PTa, Phylloseptin-PHa), the protocols established for these peptides apply directly to this compound due to structural and biosynthetic similarities.
Q & A
Q. How can researchers integrate conflicting data on this compound’s stability in physiological environments into drug design?
- Methodological Answer : Conduct stability assays in simulated body fluid (SBF) and human serum, monitoring degradation via HPLC. Use peptide engineering (e.g., D-amino acid substitution, cyclization) to enhance stability. Validate using pharmacokinetic models in rodents, correlating in vitro stability with in vivo half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
